molecular formula C12H14N2O2 B12643879 methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate CAS No. 1416350-01-0

methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate

Cat. No.: B12643879
CAS No.: 1416350-01-0
M. Wt: 218.25 g/mol
InChI Key: NHHOYJFBKAANAZ-ACCUITESSA-N
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Description

Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate is a hydrazinecarboxylate ester featuring a conjugated dihydronaphthalene moiety. This compound belongs to the hydrazone class, characterized by the presence of a C=N–N–COOCH₃ group. Hydrazones are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The (2E) configuration indicates the spatial arrangement of the hydrazinecarboxylate group relative to the dihydronaphthalene system, which influences molecular interactions and stability .

Properties

CAS No.

1416350-01-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]carbamate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)14-13-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)/b13-11+

InChI Key

NHHOYJFBKAANAZ-ACCUITESSA-N

Isomeric SMILES

COC(=O)N/N=C/1\CCCC2=CC=CC=C21

Canonical SMILES

COC(=O)NN=C1CCCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate typically involves the condensation of methyl hydrazinecarboxylate with 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of naphthalene oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate has shown promise as an anticancer agent. Research indicates that derivatives of this compound can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that compounds derived from 3,4-dihydronaphthalen-1(2H)-one structures possess the ability to inhibit cell growth in human colorectal and breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .

Mechanism of Action:
The anticancer properties are believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. Molecular docking studies suggest that it may interact with specific targets in cancer cells, leading to cell cycle arrest and enhanced apoptotic processes .

Organic Synthesis

Synthetic Intermediates:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique hydrazone structure allows for further functionalization through nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

Reaction Pathways:
The compound can undergo various chemical transformations, including cyclization and oxidation reactions, which can lead to the formation of other biologically active compounds. For example, its derivatives have been synthesized for use as anti-inflammatory agents by modifying the hydrazine moiety .

Material Science

Polymer Chemistry:
In material science, this compound has potential applications in the development of polymeric materials. Its reactive functional groups can be utilized to create cross-linked networks or to modify existing polymers for enhanced mechanical properties or thermal stability .

Nanocomposites:
Research is ongoing into the incorporation of this compound into nanocomposite materials. Its structural features may impart unique optical or electronic properties when integrated with nanomaterials, potentially leading to applications in sensors or electronic devices .

Case Studies

Study ReferenceFocus AreaKey Findings
Anticancer ActivityDemonstrated significant antiproliferative effects on HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL.
Organic SynthesisHighlighted the utility of the compound as an intermediate for synthesizing anti-inflammatory agents through nucleophilic substitution reactions.
Material ScienceExplored potential applications in polymer chemistry and nanocomposite development, indicating enhanced properties when combined with nanomaterials.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Acetohydrazide derivatives (e.g., 4a) prioritize amide functionality, enhancing solubility in polar solvents .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data
Compound Melting Point (°C) IR (νmax/cm⁻¹) Notable NMR Shifts (¹H/¹³C)
Target Compound Not reported Expected: ~1680 (C=O), 1620 (C=N) δ 8.1–8.3 (C=N–N–), δ 170–175 (COOCH₃)
1a (Tosyl derivative) Not reported 1327 (S=O), 1681 (C=O) δ 7.7–8.1 (Ar–H), δ 144 (SO₂)
4a (Acetohydrazide) 232–234 1681 (C=O), 1620 (C=N) δ 2.1 (CH₃), δ 170 (CONH₂)
Pyrimidine derivative 7 165 1620 (C=N), 1257 (C–O) δ 6.8–7.2 (pyrimidine-H), δ 155 (C=N)

Key Observations :

  • IR spectra consistently show C=O (1650–1700 cm⁻¹) and C=N (1580–1620 cm⁻¹) stretches across analogs .
  • Tosyl derivatives exhibit distinct S=O peaks near 1327 cm⁻¹, absent in carboxylate esters .

Key Observations :

  • The methyl carboxylate group may enhance metabolic stability compared to amides (e.g., 4a) or sulfonamides (e.g., 1a) .
  • Pyrimidine derivatives (5–7) show higher log P values (1.2–2.3), suggesting improved membrane permeability .

Lipophilicity and Drug-Likeness

Table 4: Lipophilicity (log P) and Molecular Properties
Compound log P Molecular Weight Hydrogen Bond Acceptors
Target Compound ~1.5 (estimated) ~290 3 (COOCH₃, C=N, OCH₃)
1a (Tosyl derivative) 2.8 (calculated) 368 4 (SO₂, C=O)
Pyrimidine derivative 7 2.3 354 5 (pyrimidine N, C=O)

Key Observations :

  • Tosyl derivatives (1a) exhibit higher log P due to aromatic sulfonyl groups, favoring hydrophobic interactions .
  • Lower log P in carboxylate esters may improve aqueous solubility for CNS-targeted drugs .

Biological Activity

Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13_{13}H13_{13}N3_{3}O2_{2}
  • Molecular Weight : 231.26 g/mol
  • CAS Number : 137349928

The compound features a hydrazine moiety linked to a naphthalene derivative, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the naphthalene ring is known to contribute to radical scavenging activity, which can protect cells from oxidative stress. Studies have shown that derivatives of 3,4-dihydronaphthalene can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase .

Anticancer Properties

Several studies have investigated the anticancer potential of naphthalene derivatives. For instance, a study highlighted that hydrazone derivatives demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest . this compound may share similar mechanisms due to its structural features.

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that this compound could exhibit activity against bacteria and fungi. Hydrazone compounds have been reported to show significant antibacterial effects, potentially disrupting microbial cell membranes .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The naphthalene structure allows for electron delocalization, enhancing its ability to neutralize free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Membrane Disruption : The hydrophobic nature of the naphthalene ring may facilitate interaction with microbial membranes, leading to cell lysis.

Case Studies and Research Findings

StudyFindings
Demonstrated antioxidant activity in naphthalene derivatives, suggesting potential protective effects against oxidative damage.
Reported cytotoxic effects of hydrazone derivatives on cancer cell lines, indicating possible applications in cancer therapy.
Found significant antibacterial activity in hydrazone compounds, supporting the potential use of this compound as an antimicrobial agent.

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